molecular formula C12H14N2O4S B1384437 6-Amidino-2-naphthol Methanesulfonate CAS No. 82957-06-0

6-Amidino-2-naphthol Methanesulfonate

Cat. No.: B1384437
CAS No.: 82957-06-0
M. Wt: 282.32 g/mol
InChI Key: NLLGCELWCUFUFD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Amidino-2-naphthol Methanesulfonate plays a crucial role in biochemical reactions, particularly in the detection of arginine residues in proteins. It interacts with enzymes such as serine proteases, where it acts as an inhibitor. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity . This interaction is essential for studying the structure and function of proteins, as it allows researchers to pinpoint specific amino acid residues and their roles in enzymatic reactions .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular pathways, including coagulation and inflammation . The compound’s inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the inhibition of urokinase-type plasminogen activator by this compound affects cell migration and tissue remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s catalytic triad, preventing substrate cleavage and subsequent enzymatic activity. Additionally, this compound can induce conformational changes in the enzyme, further inhibiting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on serine proteases over extended periods, although slight degradation may occur, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant adverse effects . At higher doses, toxic effects such as tissue damage and impaired cellular function have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and modification. It interacts with enzymes such as serine proteases, influencing metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to altered protein turnover and changes in cellular metabolism, affecting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on serine proteases. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target enzymes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to compartments such as the cytoplasm and nucleus . This localization is crucial for its inhibitory activity, as it ensures the compound reaches its target enzymes and exerts its effects effectively .

Chemical Reactions Analysis

Types of Reactions

6-Amidino-2-naphthol Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various derivatives of the original compound .

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGCELWCUFUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496245
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82957-06-0
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-naphthimidamide methanesulfonate salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the novel synthesis of 6-Amidino-2-naphthol Methanesulfonate described in the research?

A1: The new synthesis method for this compound, a key intermediate in the production of the anti-pancreatitis drug Nafamostat Mesilate, involves several distinct steps [, ]:

  1. Starting with 6-hydroxy-2-naphthaldehyde, an addition-elimination reaction is carried out with hydroxylamine hydrochloride in dimethyl sulfoxide, yielding 6-cyano-2-naphthol. This step replaces the traditional use of highly toxic copper cyanide, offering a safer and milder approach [].
  2. 6-cyano-2-naphthol undergoes a Pinner reaction in a solution of HCl/methanol to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. The researchers employ an improved Pinner method where HCl is generated in situ from acetyl chloride and methanol, eliminating the need for direct introduction of HCl gas and simplifying the process for potential industrial application [].

Q2: How does this new synthesis method for this compound compare to the traditional approach?

A2: The newly developed synthesis method presents significant advantages over the traditional route []:

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